molecular formula C25H20FN3O3 B2358649 3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901022-05-7

3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2358649
CAS No.: 901022-05-7
M. Wt: 429.451
InChI Key: HZDPQULVDJRQOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine and methoxy groups in its structure enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild, and the reagents used are relatively stable and environmentally benign.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce more saturated compounds.

Scientific Research Applications

3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups enhances its binding affinity to certain enzymes and receptors. This compound may inhibit or activate specific biological pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

    4-fluorophenylvinylquinoline: Similar in structure but lacks the pyrazole ring.

    4-methoxyphenylvinylquinoline: Similar in structure but lacks the fluorine substitution.

Uniqueness

3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline is unique due to the combination of its fluorine and methoxy substitutions, which enhance its chemical stability and biological activity compared to similar compounds .

Properties

IUPAC Name

3-(4-fluorophenyl)-7,8-dimethoxy-1-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20FN3O3/c1-30-18-10-8-17(9-11-18)29-25-19-12-22(31-2)23(32-3)13-21(19)27-14-20(25)24(28-29)15-4-6-16(26)7-5-15/h4-14H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDPQULVDJRQOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C3=C(C=NC4=CC(=C(C=C43)OC)OC)C(=N2)C5=CC=C(C=C5)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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